methyl 3-({[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate
Description
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Properties
IUPAC Name |
methyl 3-[[2-[3-(2-methoxyethyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O5/c1-33-12-11-28-16-26-22-20(17-7-4-3-5-8-17)14-29(23(22)24(28)31)15-21(30)27-19-10-6-9-18(13-19)25(32)34-2/h3-10,13-14,16H,11-12,15H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUBDGRWCRORSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC=CC(=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-({[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate is a member of the pyrrolopyrimidine class of compounds, which have garnered significant interest due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Structural Overview
The compound features a complex structure that includes a pyrrolopyrimidine core, which is known for its pharmacological versatility. The presence of various functional groups enhances its interaction with biological targets.
1. Anticancer Activity
Pyrrolopyrimidine derivatives, including this compound, have shown promising anticancer properties. Research indicates that these compounds can inhibit specific kinases involved in cancer progression. For example:
| Compound | Target | Activity | Reference |
|---|---|---|---|
| CGP76030 | c-Src | IC50 = 7.1 µM (U87 GBM cell line) | |
| L9 | COX-2 | Anti-inflammatory activity |
The compound's ability to act as an ATP competitive inhibitor has been highlighted in studies focusing on glioblastoma multiforme (GBM), where it exhibited selective inhibition against Src kinase without affecting other tyrosine kinases .
2. Anti-inflammatory Effects
The anti-inflammatory potential of pyrrolopyrimidines is attributed to their ability to inhibit cyclooxygenase enzymes (COX). This compound has been evaluated for its effects on COX enzymes:
| Enzyme Target | Inhibition Mechanism | Findings |
|---|---|---|
| COX-1 | Competitive Inhibition | Significant reduction in prostaglandin synthesis observed in vitro |
| COX-2 | Competitive Inhibition | Higher selectivity compared to COX-1 observed in molecular docking studies |
3. Antimicrobial and Antiviral Properties
Pyrrolopyrimidine derivatives also exhibit antimicrobial and antiviral activities. The mechanisms often involve disruption of nucleic acid synthesis or inhibition of viral replication processes. Specific studies have demonstrated that certain derivatives can effectively inhibit the replication of viruses and bacterial growth:
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antiviral | Inhibits viral RNA polymerase | |
| Antimicrobial | Disrupts bacterial cell wall synthesis |
Case Study 1: Anticancer Screening
In a study involving a library of pyrrolopyrimidine compounds screened against multicellular spheroids of cancer cells, this compound demonstrated significant cytotoxic effects with an IC50 value indicating potent anticancer activity against various tumor types.
Case Study 2: Anti-inflammatory Evaluation
Another study focused on the anti-inflammatory properties of this compound using RAW264.7 macrophage cells stimulated with lipopolysaccharides (LPS). The results showed a marked reduction in inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
Scientific Research Applications
Anticancer Activity
The compound is part of the pyrrolo[2,3-d]pyrimidine family, which has been extensively studied for its anticancer properties. Research indicates that derivatives of this scaffold can inhibit multiple tyrosine kinases, which are crucial in cancer cell proliferation and survival. For instance, recent studies have shown that certain pyrrolo[2,3-d]pyrimidine derivatives exhibit potent cytotoxic effects against various cancer cell lines. Specifically, compounds have demonstrated IC50 values ranging from 29 to 59 µM against different cancer types, with some derivatives showing comparable efficacy to established tyrosine kinase inhibitors like sunitinib .
Inhibition of Protein Kinases
Methyl 3-({[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate is also noted for its ability to inhibit specific protein kinases such as Janus Kinase 3 (JAK3). JAK3 is implicated in various autoimmune diseases and cancers. The inhibition of JAK3 can lead to therapeutic benefits in conditions like rheumatoid arthritis and lupus, where immunosuppression is desired .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. Pyrrolo[2,3-d]pyrimidine derivatives have been associated with the inhibition of inflammatory pathways, making them candidates for treating conditions characterized by chronic inflammation. Molecular docking studies indicate that these compounds can interact effectively with targets involved in inflammatory responses, such as 5-lipoxygenase (5-LOX) .
Neuroprotective Effects
Emerging research highlights the neuroprotective capabilities of pyrrolo[2,3-d]pyrimidine compounds. These derivatives have shown promise in models of neurodegenerative diseases by modulating pathways associated with neuronal survival and inflammation. This aspect opens avenues for developing treatments for conditions like Alzheimer's disease and Parkinson's disease .
Synthesis and Structural Optimization
The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications aimed at enhancing biological activity. Techniques such as molecular docking are employed to optimize the structure for better interaction with biological targets.
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
